molecular formula C7H3F3N2O3 B1409123 3-Nitro-5-(trifluoromethyl)picolinaldehyde CAS No. 1211578-64-1

3-Nitro-5-(trifluoromethyl)picolinaldehyde

Cat. No. B1409123
CAS RN: 1211578-64-1
M. Wt: 220.11 g/mol
InChI Key: TXAIWPHTVTXENL-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3F3N2O3 . It has a molecular weight of 220.11 .


Molecular Structure Analysis

The molecular structure of 3-Nitro-5-(trifluoromethyl)picolinaldehyde consists of 7 carbon atoms, 3 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Analytical Reagent Applications

3-Nitro-5-(trifluoromethyl)picolinaldehyde and its derivatives have been studied for their potential use as analytical reagents. Otomo and Kodama (1973) explored picolinaldehyde derivatives, including those with nitro groups, for their applicability in analytical chemistry, particularly focusing on their acid dissociation constants and reactions with metal ions (Otomo & Kodama, 1973).

Coordination Chemistry

Studies have also examined the coordination and sensitization ability of picolinaldehyde derivatives with lanthanide ions. Bettencourt-Dias et al. (2012) synthesized new ligands based on picoline, bipyridine, and terpyridine containing nitro moieties and characterized their coordination with europium(III) and terbium(III) ions, revealing unusual nitro-coordination (Bettencourt-Dias et al., 2012).

Spectrophotometric Determination

Picolinaldehyde derivatives have been utilized for the spectrophotometric determination of various metals. Ariza, Pavón, and Pino (1976) described the use of picolinaldehyde 4-phenyl-3-thiosemicarbazone for the selective determination of cobalt in the presence of iron, applied to steel analysis (Ariza, Pavón, & Pino, 1976).

Antitumor Activity

Liu, Lin, and Sartorelli (1992) focused on the synthesis and evaluation of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, including 3-nitro-5-(trifluoromethyl)picolinaldehyde derivatives, for antineoplastic activity in mice bearing leukemia (Liu, Lin, & Sartorelli, 1992).

Catalysis in Chemical Reactions

The compound's derivatives have been used in catalytic processes. Gao et al. (2013) achieved a highly enantioselective Friedel-Crafts alkylation reaction using a nickel catalyst, involving β-CF(3)-β-disubstituted nitroalkenes, which included derivatives of 3-nitro-5-(trifluoromethyl)picolinaldehyde (Gao et al., 2013).

Luminescence Studies

Research into the luminescent properties of picolinaldehyde derivatives has also been conducted. Xu et al. (2016) synthesized iridium(III) complexes with a derivative of 2-phenylpyridine, investigating their photoluminescence properties, which included 5-nitro-2-(3′,5′-di(trifluoromethyl)phenyl)pyridine (Xu et al., 2016).

Safety and Hazards

The safety data sheet for 3-Nitro-5-(trifluoromethyl)picolinaldehyde indicates that it may cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include avoiding dust formation, not getting it in eyes or on skin or clothing, and using it only under a chemical fume hood .

properties

IUPAC Name

3-nitro-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O3/c8-7(9,10)4-1-6(12(14)15)5(3-13)11-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAIWPHTVTXENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-5-(trifluoromethyl)picolinaldehyde

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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